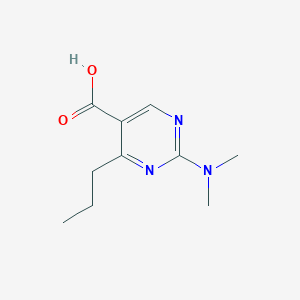

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid

Description

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dimethylamino (-N(CH₃)₂) group at position 2, a propyl (-C₃H₇) substituent at position 4, and a carboxylic acid (-COOH) moiety at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(dimethylamino)-4-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-4-5-8-7(9(14)15)6-11-10(12-8)13(2)3/h6H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

XWWAHAXUUMGMNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Process Overview:

Preparation of Diketene:

Diketene is generated via dehydrohalogenation of corresponding acyl halides under basic conditions, typically using trialkylamines like triethylamine or aniline, followed by dimerization in inert solvents such as carbon tetrachloride (CCl₄).

Reference: US patent US3997537A describes this process, emphasizing the continuous production of pyrimidine derivatives from diketene and amino compounds in acidic media.Reaction with Amino Compounds:

The diketene is reacted with a compound of the form NH=C(NH₂)NR¹R², which corresponds to a dimethylamino-propyl derivative, in the presence of concentrated sulfuric acid or oleum. The process involves careful temperature control, generally below 20°C, to facilitate ring formation and substitution.

Reaction conditions:

Reaction Scheme:

Diketene + NH=C(NH₂)NR¹R² + Acidic medium → 2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid

Yield and Purification:

- Typical yields are high, often exceeding 80%, with purification achieved through recrystallization from ethanol or other suitable solvents.

Preparation via Halogenated Pyrimidine Intermediates

Another reliable route involves halogenated pyrimidines, such as 2,4-dichloropyrimidine derivatives, which undergo nucleophilic substitution with dimethylamine and subsequent carboxylation.

Stepwise Method:

Step 1: Synthesis of Halogenated Pyrimidine:

2,4-Dichloropyrimidine is synthesized via chlorination of pyrimidine precursors, often from pyrimidine-5-carboxylic acid derivatives or via chlorination of 2,4-dihydroxypyrimidines using phosphorus pentachloride (PCl₅).Step 2: Nucleophilic Substitution:

The chlorine at the 4-position is displaced by dimethylamine in polar solvents such as dichloromethane (DCM) or 1,4-dioxane, under inert atmospheres and low temperatures (-10°C to 0°C). This substitution introduces the dimethylamino group at the 4-position.Step 3: Carboxylation at the 5-Position:

The resulting amino-substituted pyrimidine can be further oxidized or functionalized to introduce the carboxylic acid group at the 5-position, often via oxidation of the methyl group or through direct carboxylation using carbon dioxide under pressure.

Reaction Conditions:

- The nucleophilic substitution typically occurs with yields around 80-90%, with purification by recrystallization or chromatography.

Representative Reaction Data:

| Reaction Step | Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination of pyrimidine | PCl₅, reflux | 44% | From pyrimidine-5-carboxylic acid derivatives |

| Dimethylamine substitution | -10°C to 0°C, DCM | 80-90% | Displacement of chlorine by dimethylamine |

Alternative Synthetic Routes

Additional methods include:

Direct Amination of Pyrimidine Carboxylic Acid Derivatives:

Activation of the carboxylic acid group (e.g., as acid chlorides or anhydrides) followed by nucleophilic attack with dimethylamine to form the amino acid derivative, which then undergoes cyclization to form the pyrimidine ring.Cyclization of Urea Derivatives:

Condensation of urea derivatives with β-ketoesters or similar intermediates under acidic or basic conditions to form the pyrimidine core, followed by substitution with the propyl group at the 4-position.

Summary Data Table of Preparation Methods

Research Outcomes and Perspectives

Recent research emphasizes the importance of controlling reaction parameters such as temperature, molar ratios, and solvent choice to optimize yields and purity. The diketene route offers a clean pathway with minimal side reactions, while halogen substitution methods provide modular approaches for diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Physicochemical Properties

The following table compares substituents, molecular weights, and key properties of analogous pyrimidine-5-carboxylic acid derivatives:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons, stabilizing the pyrimidine ring, whereas chloro () and sulfanyl () groups withdraw electrons, altering reaction kinetics .

Antimicrobial Activity

- Dihydropyrimidine-5-carboxylic Acid Derivatives (): 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids exhibit broad-spectrum antimicrobial activity, attributed to the hydroxyimino group’s ability to chelate metal ions in microbial enzymes .

- Target Compound: The dimethylamino group may enhance binding to bacterial DNA gyrase, though antimicrobial data specific to this compound is absent in the evidence.

Drug Development

- Mobocertinib (): A pyrimidine-based tyrosine kinase inhibitor with a dimethylaminoethyl group, highlighting the role of dimethylamino substituents in targeting kinase domains .

- 2-(Dimethylamino)ethyl Methacrylate (): Used in resin cements, demonstrating higher reactivity than ethyl 4-(dimethylamino)benzoate due to methacrylate’s polymerizable double bond .

Biological Activity

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by a dimethylamino group and a propyl side chain on the pyrimidine ring, suggests various mechanisms of action that could be exploited in therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 209.24 g/mol. The presence of the carboxylic acid group contributes to its solubility and reactivity, which are critical for biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. A study highlighted that derivatives within this class showed effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential for this compound.

Antitumor Effects

The antitumor properties of pyrimidine derivatives have been explored in several studies. For instance, certain analogs have demonstrated the ability to inhibit cell proliferation in cancer cell lines, indicating that this compound could possess similar antitumor effects. Specific mechanisms may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has shown potential as an inhibitor of xanthine oxidase, an enzyme implicated in oxidative stress and inflammation. The inhibition of this enzyme can lead to reduced production of uric acid, providing a therapeutic angle for conditions such as gout .

Case Studies

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Antitumor Activity : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .

- Mechanism Studies : Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes involved in metabolic pathways relevant to cancer progression and inflammation, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-propylpyrimidine-5-carboxylic acid | Lacks dimethylamino group; contains carboxylic acid | Antimicrobial and antitumor properties |

| Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | Ethyl ester instead of carboxylic acid | Moderate antimicrobial activity |

| 4-Methyl-1,3-thiazole-5-carboxylic acid derivatives | Thiazole ring structure | Xanthine oxidase inhibition and antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.